(1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylic acid
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Overview
Description
(1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a hydroxyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction between an alkene and a suitable diene.
Hydroxylation: Introduction of the hydroxyl group can be achieved through hydroboration-oxidation of the corresponding cyclobutene.
Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate cyclobutyl halide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the corresponding cyclobutyl Grignard reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 3-oxo-3-phenylcyclobutane-1-carboxylic acid.
Reduction: Formation of 3-hydroxy-3-phenylcyclobutanol.
Substitution: Formation of nitro-substituted phenyl derivatives.
Scientific Research Applications
(1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(1s,3s)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.
(1s,3s)-3-hydroxy-3-ethylcyclobutane-1-carboxylic acid: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
(1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s ability to participate in π-π interactions and increases its hydrophobicity, potentially affecting its solubility and bioavailability.
Properties
CAS No. |
1812175-28-2 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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